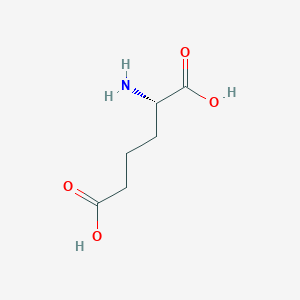

L-2-Aminoadipic acid

概要

説明

L-2-アミノアジピン酸、別名(S)-2-アミノヘキサン二酸は、リジン分解経路において重要な役割を果たす非タンパク質性アミノ酸です。 グルタミンと構造が類似しており、様々な代謝過程に関与しています。 代謝性疾患における潜在的な影響や、糖尿病のリスクバイオマーカーとしての役割から、この化合物は注目されています .

2. 製法

合成経路と反応条件: L-2-アミノアジピン酸は、いくつかの方法で合成できます。 一般的な手法の1つには、リジンの微生物発酵があります。 このプロセスには、サッカロピン経路とピペコリン酸経路によるリジンの異化作用が含まれます . 別の方法では、アミノ化と加水分解を含む一連の反応により、アジピン酸から化学的に合成されます .

工業生産方法: L-2-アミノアジピン酸の工業生産では、その効率性と環境への配慮から、微生物発酵が用いられることが多いです。 このプロセスには、生産収量を高めるために遺伝子組み換えされた大腸菌株を用います .

準備方法

Synthetic Routes and Reaction Conditions: L-2-Aminoadipic acid can be synthesized through several methods. One common approach involves the microbial fermentation of lysine. The process includes the catabolism of lysine via the saccharopine and pipecolic acid pathways . Another method involves the chemical synthesis from adipic acid through a series of reactions including amination and hydrolysis .

Industrial Production Methods: Industrial production of this compound often relies on microbial fermentation due to its efficiency and environmental friendliness. The process involves the use of genetically engineered strains of Escherichia coli to enhance the production yield .

化学反応の分析

反応の種類: L-2-アミノアジピン酸は、以下の化学反応を起こします。

酸化: 2-アミノアジピン酸セミアルデヒドを生成します。

還元: 還元反応によって、様々なアミノ誘導体に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

主な生成物:

酸化: 2-アミノアジピン酸セミアルデヒド。

還元: 様々なアミノ誘導体。

4. 科学研究への応用

L-2-アミノアジピン酸は、科学研究において幅広い用途があります。

化学: 様々な化合物の合成における前駆体として使用されます。

生物学: 研究では、アストロサイトに特異的なグリオトキシンとして役立ちます.

科学的研究の応用

Peptide Synthesis and Modification

N-Cbz-D-Asparagine plays a significant role in the synthesis of peptides. Its protective Cbz group allows for selective reactions during peptide assembly, facilitating the introduction of complex structures without premature side reactions.

Case Study: Late-Stage Modifications

A study demonstrated the use of N-Cbz-D-Asparagine in late-stage C(sp3)–H arylation of peptides. This method allows for efficient modifications without the need for additional directing groups, showcasing its utility in creating novel peptide motifs essential for drug development . The ability to perform site-selective modifications enhances the therapeutic potential of peptides that target specific biological pathways.

Drug Development

The incorporation of N-Cbz-D-Asparagine into peptide sequences has implications for drug design, particularly in creating peptidomimetics that exhibit improved stability and bioavailability.

Case Study: Azapeptide Synthesis

Research highlighted the use of N-Cbz-D-Asparagine as a building block in synthesizing azapeptides—peptides where one or more carbon atoms are replaced by nitrogen. These azapeptides show promise as therapeutics due to their enhanced resistance to enzymatic degradation. The study reported successful incorporation of N-Cbz-D-Asparagine into peptide sequences that exhibited prolonged activity in biological systems .

Biochemical Studies

N-Cbz-D-Asparagine is also utilized in biochemical assays to study protein interactions and enzymatic activities. Its ability to mimic natural asparagine while providing a protective group makes it valuable in experimental setups.

Case Study: Protein Interaction Studies

In a study examining protein-protein interactions, researchers employed N-Cbz-D-Asparagine to modify peptide sequences that interacted with specific receptors. The modified peptides demonstrated altered binding affinities, providing insights into the mechanisms governing these interactions . This application underscores the importance of N-Cbz-D-Asparagine in elucidating biochemical pathways.

Data Tables

The following tables summarize key findings related to the applications of N-Cbz-D-Asparagine:

作用機序

L-2-アミノアジピン酸は、主に代謝経路との相互作用を通じてその効果を発揮します。 グルタミン合成酵素やγ-グルタミルシステイン合成酵素などのアミノ酸代謝に不可欠な酵素を阻害します . さらに、グルコース代謝を調節し、インスリン分泌を促進することが示されており、グルコース恒常性に影響を与えます .

類似化合物:

- L-2-アミノ酪酸

- L-グルタミン酸

- L-アスパラギン酸

- D-2-アミノアジピン酸

比較: L-2-アミノアジピン酸は、リジン分解経路における特異的な役割と、糖尿病のリスクバイオマーカーとしての可能性によってユニークです。 タンパク質性アミノ酸であるL-グルタミン酸やL-アスパラギン酸とは異なり、L-2-アミノアジピン酸は非タンパク質性であり、異なる代謝機能を持っています .

類似化合物との比較

- L-2-Aminobutyric acid

- L-Glutamic acid

- L-Aspartic acid

- D-2-Aminoadipic acid

Comparison: L-2-Aminoadipic acid is unique due to its specific role in the lysine degradation pathway and its potential as a biomarker for diabetes risk. Unlike L-Glutamic acid and L-Aspartic acid, which are proteinogenic amino acids, this compound is non-proteinogenic and has distinct metabolic functions .

生物活性

L-2-Aminoadipic acid (2-AAA) is a significant metabolite involved in various biological processes, particularly in the context of metabolic disorders such as obesity and diabetes. This article compiles recent research findings, case studies, and data tables that elucidate the biological activities and potential therapeutic implications of 2-AAA.

Overview of this compound

This compound is an intermediate in the lysine degradation pathway and is produced through oxidative stress. It has been identified as a biomarker for several metabolic conditions, including obesity and type 2 diabetes mellitus (T2D) . The compound's biological activities are primarily linked to its role in glucose metabolism, adipogenesis, and insulin signaling.

Biological Activities

1. Role in Metabolism

- Obesity and Diabetes : Recent studies have shown that 2-AAA plays a protective role against obesity and diabetes by activating β3 adrenergic receptor (β3AR) signaling. This activation leads to increased energy expenditure, enhanced lipolysis, and improved glucose homeostasis . In mouse models, administration of 2-AAA resulted in significant reductions in body fat mass and improvements in metabolic parameters .

2. Insulin Sensitivity

- Elevated levels of 2-AAA have been associated with insulin resistance. In experimental models, excess 2-AAA was found to impair insulin signaling pathways, contributing to abnormal gluconeogenesis . This suggests that while 2-AAA may have beneficial effects at certain concentrations, elevated levels could indicate metabolic dysfunction.

3. Biomarker for Diabetes Risk

- A nested case-control study from the Framingham Heart Study indicated that individuals with higher concentrations of 2-AAA had a more than fourfold increased risk of developing diabetes compared to those with lower levels . This finding positions 2-AAA as a potential biomarker for early detection of diabetes risk.

Case Studies

Case Study 1: Metabolic Effects on Mice

A study evaluated the effects of 2-AAA on lipid metabolism in mice fed high-fat diets (HFD). Mice treated with 2-AAA exhibited:

- Decreased body weight and fat mass.

- Lower serum leptin levels.

- Significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) .

Case Study 2: Human Metabolomics

In a metabolomics study involving 188 individuals who developed diabetes, it was found that high levels of 2-AAA were not correlated with other known diabetic biomarkers, suggesting it reflects a unique metabolic pathway distinct from other amino acids .

Table 1: Effects of this compound on Metabolic Parameters in Mice

| Parameter | Control Group | 2-AAA Treated Group |

|---|---|---|

| Body Weight (g) | 30 ± 5 | 24 ± 4 |

| Fat Mass (%) | 25 ± 3 | 15 ± 3 |

| Serum Leptin (ng/mL) | 12 ± 1 | 8 ± 1 |

| Total Cholesterol (mg/dL) | 150 ± 20 | 120 ± 15 |

| Triglycerides (mg/dL) | 100 ± 10 | 70 ± 5 |

Table 2: Correlation of this compound Levels with Diabetes Risk Factors

| Factor | Correlation Coefficient (r) | p-value |

|---|---|---|

| BMI | +0.75 | <0.0001 |

| Insulin Levels | +0.68 | <0.0004 |

| HOMA-IR | +0.70 | <0.0004 |

| HDL-C | -0.45 | <0.0105 |

特性

IUPAC Name |

(2S)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017096 | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.2 mg/mL | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-90-7 | |

| Record name | L-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Aminoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADIPIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 198 °C | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。